molecular formula C15H12BrNO3 B11177569 [2-[(4-bromophenyl)carbamoyl]phenyl] Acetate

[2-[(4-bromophenyl)carbamoyl]phenyl] Acetate

Cat. No.: B11177569
M. Wt: 334.16 g/mol
InChI Key: OHSCFIHUSWQCSY-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)carbamoyl]phenyl acetate is an organic compound that features a brominated phenyl group attached to a carbamoyl group, which is further connected to a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-bromoaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with phenyl acetate to yield the final product. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The brominated phenyl group can be oxidized to form corresponding phenols or quinones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-bromophenol or 4-bromoquinone.

    Reduction: Formation of 4-bromoaniline.

    Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

2-[(4-bromophenyl)carbamoyl]phenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The brominated phenyl group can engage in halogen bonding with biological macromolecules, while the carbamoyl group can form hydrogen bonds with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-bromophenylacetic acid: Similar structure but lacks the carbamoyl group.

    4-bromophenyl isocyanate: Contains the isocyanate group instead of the carbamoyl group.

    Phenyl acetate: Lacks the brominated phenyl and carbamoyl groups.

Uniqueness

2-[(4-bromophenyl)carbamoyl]phenyl acetate is unique due to the presence of both the brominated phenyl and carbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C15H12BrNO3

Molecular Weight

334.16 g/mol

IUPAC Name

[2-[(4-bromophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H12BrNO3/c1-10(18)20-14-5-3-2-4-13(14)15(19)17-12-8-6-11(16)7-9-12/h2-9H,1H3,(H,17,19)

InChI Key

OHSCFIHUSWQCSY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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